molecular formula C16H20N5NaO10 B12421364 Zidovudine O-|A-D-glucuronide (sodium)

Zidovudine O-|A-D-glucuronide (sodium)

Cat. No.: B12421364
M. Wt: 465.35 g/mol
InChI Key: ANFPIJBVCFGZOF-UACHAAAFSA-M
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Chemical Reactions Analysis

Types of Reactions

Zidovudine O-|A-D-glucuronide (sodium) primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety . Conjugation reactions, such as sulfation and methylation, can further modify the compound, affecting its solubility and biological activity.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Conjugation: Enzymatic reactions using sulfotransferases or methyltransferases, often conducted at physiological pH and temperature.

Major Products

    Hydrolysis: Zidovudine and glucuronic acid.

    Conjugation: Sulfated or methylated derivatives of Zidovudine O-|A-D-glucuronide (sodium).

Scientific Research Applications

Zidovudine O-|A-D-glucuronide (sodium) is extensively used in scientific research to study the metabolism and pharmacokinetics of Zidovudine. It serves as a model compound to investigate the enzymatic pathways involved in drug metabolism and the factors influencing the bioavailability and elimination of Zidovudine. Additionally, it is used in studies on drug-drug interactions, as the glucuronidation pathway is a common route for the metabolism of many drugs.

Mechanism of Action

Zidovudine O-|A-D-glucuronide (sodium) exerts its effects primarily through its role as a metabolite of Zidovudine. Zidovudine is a prodrug that must be phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain during viral replication. The glucuronidation of Zidovudine facilitates its excretion from the body, thereby regulating its plasma concentration and therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

    Lamivudine O-|A-D-glucuronide (sodium): Another glucuronide metabolite of a nucleoside reverse transcriptase inhibitor used in HIV treatment.

    Abacavir O-|A-D-glucuronide (sodium): A glucuronide metabolite of Abacavir, another antiretroviral drug.

Uniqueness

Zidovudine O-|A-D-glucuronide (sodium) is unique in its specific role in the metabolism of Zidovudine. Unlike other glucuronide metabolites, it is formed through the glucuronidation of a nucleoside analog, which has distinct implications for its pharmacokinetics and therapeutic applications. Its study provides valuable insights into the metabolism of nucleoside reverse transcriptase inhibitors and their interactions with other drugs.

Properties

Molecular Formula

C16H20N5NaO10

Molecular Weight

465.35 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1

InChI Key

ANFPIJBVCFGZOF-UACHAAAFSA-M

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+]

Origin of Product

United States

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